molecular formula C5H6BrN3 B1282221 5-bromo-N-methylpyrimidin-2-amine CAS No. 31402-54-7

5-bromo-N-methylpyrimidin-2-amine

Cat. No. B1282221
CAS RN: 31402-54-7
M. Wt: 188.03 g/mol
InChI Key: UDQGIOYIJKRLFH-UHFFFAOYSA-N
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Patent
US07776869B2

Procedure details

A mixture of 2-chloro-5-bromopyrimidine (2.5 g, 13 mmol), methylamine hydrochloride (7.9 g, 116 mmol), and diisopropylethylamine (18 mL, 103 mmol) in 43 mL acetonitrile was heated in a sealed vessel for 16 h. The reaction was partitioned between EtOAc and water. The organic layer was washed once with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give 5-bromo-N-methylpyrimidin-2-amine. MS m/z=188 [M+H]+. Calc'd for C5H6BrN3: 187.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.Cl.CN.[CH:12]([N:15](C(C)C)CC)(C)C>C(#N)C>[Br:8][C:5]1[CH:4]=[N:3][C:2]([NH:15][CH3:12])=[N:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=NC=C(C=N1)Br
Name
Quantity
7.9 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
43 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in a sealed vessel for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic layer was washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.